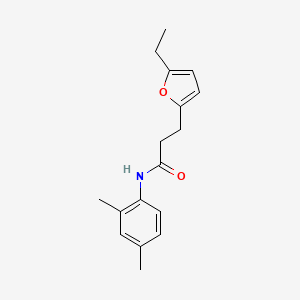

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide

Description

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide is a synthetic propanamide derivative featuring a 2,4-dimethylphenyl group attached to the amide nitrogen and a 5-ethyl-substituted furan ring at the propanamide’s third carbon.

The ethyl group on the furan ring may enhance metabolic stability compared to unsubstituted furan derivatives, while the dimethylphenyl group could influence steric interactions in target binding .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-4-14-6-7-15(20-14)8-10-17(19)18-16-9-5-12(2)11-13(16)3/h5-7,9,11H,4,8,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUWVWUAYLETHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

Formation of the Amide Bond: The reaction between 2,4-dimethylphenylamine and 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical data for N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide and related compounds:

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s estimated molecular weight (~271 g/mol) is lower than analogs with bulkier substituents, such as 5o (355 g/mol) and 7e (389 g/mol), due to the absence of extended heterocyclic systems (e.g., piperazine or oxadiazole-thiazole) .

- The tetrazolyl derivative in has a higher molecular weight (335 g/mol) due to the nitrogen-rich tetrazole ring .

The piperazinyl-furoyl group in 5o introduces hydrogen-bonding capability, which may enhance binding to biological targets .

Thermal Stability :

- Melting points for analogs range widely (128–178°C), with heterocyclic derivatives (e.g., 7e) showing higher values due to crystalline packing facilitated by planar aromatic systems .

Enzyme Inhibition Potential

- Antibacterial Activity : Compound 5o () demonstrated antibacterial properties, likely due to the piperazinyl-furoyl moiety’s interaction with bacterial enzymes. The target compound’s ethylfuran group might offer comparable or modified activity .

Biological Activity

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by:

- Aromatic and heterocyclic components : The compound contains a dimethylphenyl group and a furan moiety.

- Amide bond : This functional group is crucial for biological activity as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by inflammation.

- Potential anticancer activity : Initial investigations hint at the ability to inhibit cancer cell proliferation.

The biological effects of this compound are believed to result from its interaction with specific molecular targets. These interactions may include:

- Enzyme inhibition : The compound could inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor modulation : It may interact with receptors that regulate cell signaling pathways associated with growth and inflammation.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound may exert anti-inflammatory effects.

3. Anticancer Potential

Research involving cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis.

Case Study 1: Antimicrobial Testing

A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes compared to those receiving standard care alone.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.